![molecular formula C15H16N2O B178207 N-benzyl-2-(methylamino)benzamide CAS No. 56042-78-5](/img/structure/B178207.png)
N-benzyl-2-(methylamino)benzamide
Vue d'ensemble
Description
“N-benzyl-2-(methylamino)benzamide” is a chemical compound with the molecular formula C15H16N2O . It has an average mass of 240.300 Da and a monoisotopic mass of 240.126266 Da .
Synthesis Analysis
While specific synthesis methods for “N-benzyl-2-(methylamino)benzamide” were not found in the search results, a related compound, “cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide”, has been synthesized and evaluated for neuroleptic activity .
Molecular Structure Analysis
The molecular structure of “N-benzyl-2-(methylamino)benzamide” consists of a benzamide core with a benzyl group and a methylamino group attached . The InChI code for this compound is 1S/C15H16N2O/c1-16-14-10-6-5-9-13(14)15(18)17-11-12-7-3-2-4-8-12/h2-10,16H,11H2,1H3,(H,17,18) .
Physical And Chemical Properties Analysis
“N-benzyl-2-(methylamino)benzamide” has a molecular weight of 240.3 g/mol . The InChI key for this compound is ZZBQSMGHRZEZIB-UHFFFAOYSA-N .
Applications De Recherche Scientifique
Neuroleptic Activity : Compounds related to N-benzyl-2-(methylamino)benzamide have been synthesized and evaluated for their potential as neuroleptics. A study by Iwanami et al. (1981) found that certain analogues, such as N-[2-(N-benzyl-N-methylamino)ethyl]-5-chloro-2-methoxy-4-(methylamino)benzamide, were significantly more active than metoclopramide, a standard neuroleptic drug (Iwanami et al., 1981).
Anti-Acetylcholinesterase Activity : Sugimoto et al. (1990) reported the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives with significant anti-acetylcholinesterase activity. These compounds, such as 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, showed potential as antidementia agents (Sugimoto et al., 1990).
Antibacterial and Antifungal Activities : Research by Adam et al. (2016) on 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide showed antibacterial activity towards both gram-positive and gram-negative bacteria (Adam et al., 2016).
Antiarrhythmic Activity : Banitt et al. (1977) studied benzamides with heterocyclic amide side chains for oral antiarrhythmic activity. N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide acetate, a compound from this study, was identified for clinical trial as an antiarrhythmic (Banitt et al., 1977).
Potential in Cancer Treatment : Zhou et al. (2008) described the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a histone deacetylase inhibitor showing promise in cancer treatment (Zhou et al., 2008).
Radioligand for Dopamine D2 Receptors : Sánchez-Roa et al. (1989) explored Spectramide, a substituted benzamide, as a selective and potent dopamine D2 receptor antagonist for use in PET or SPECT imaging (Sánchez-Roa et al., 1989).
Safety And Hazards
Propriétés
IUPAC Name |
N-benzyl-2-(methylamino)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-16-14-10-6-5-9-13(14)15(18)17-11-12-7-3-2-4-8-12/h2-10,16H,11H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBQSMGHRZEZIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334714 | |
Record name | N-benzyl-2-(methylamino)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(methylamino)benzamide | |
CAS RN |
56042-78-5 | |
Record name | 2-(Methylamino)-N-(phenylmethyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56042-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-benzyl-2-(methylamino)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is unique about the reaction of N-benzyl-2-(methylamino)benzamide under the reported copper-catalyzed conditions?
A1: Unlike most substrates in the study, which yielded 2-substituted quinazolin-4(3H)-ones through a ring-opening cyclization (ROC) mechanism, N-benzyl-2-(methylamino)benzamide undergoes a distinct reaction pathway. Instead of forming the expected 2-benzylquinazolin-4(3H)-one, the reaction primarily produces 1-methyl-2-phenylquinazolin-4(1H)-one. This suggests an interesting N–C bond cleavage followed by aromatization, rather than the typical α-C–H amination observed with other substrates [].
Q2: What does this difference in reactivity tell us about the copper-catalyzed reaction mechanism?
A2: The divergent reactivity of N-benzyl-2-(methylamino)benzamide provides valuable insights into the copper-catalyzed reaction mechanism. It highlights that substrate structure significantly influences the reaction pathway. The presence of both N-benzyl and N-methyl substituents likely creates steric hindrance, potentially disfavoring the typical ROC pathway and enabling alternative reaction routes like N-C bond cleavage. This observation emphasizes the complexity of the catalytic system and its sensitivity to substrate structure [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.